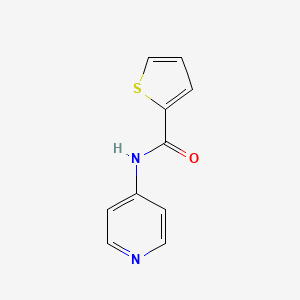

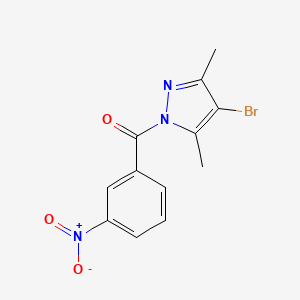

![molecular formula C16H15NO3S B5516490 S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)

S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to S-[2-(4-Methoxyphenyl)-2-oxoethyl] phenylthiocarbamate often involves the condensation of methoxyphenyl derivatives with dithiocarbamates or thiosemicarbazones. A typical method might include the condensation between S-benzyl dithiocarbazate and 4-hydroxy-3-methoxy cinnamaldehyde, leading to Schiff bases of S-benzyl dithiocarbazate derivatives. These reactions are characterized by the formation of complex structures through the bonding of sulfur and nitrogen atoms to the central carbon or metal ions, as demonstrated in studies by Bhat et al. (2018) and Ajibade and Andrew (2021) (Bhat et al., 2018) (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques and X-ray crystallography, revealing intricate details about the arrangement of atoms and the spatial geometry. For instance, the crystal structure analysis can show how dithiocarbamate groups coordinate with metal ions, forming various geometries around the metal center. These structures are stabilized by intermolecular interactions, including hydrogen bonding and π-π interactions, which are crucial for their stability and reactivity (Hogarth et al., 2009).

Chemical Reactions and Properties

This compound and related compounds undergo various chemical reactions, including redox reactions, where they can act as ligands bonding to metal ions. The electrochemical behavior of these compounds reveals important insights into their reactivity and the potential for catalysis. The redox properties are influenced by the substituents on the phenyl ring and the nature of the metal ions involved (Soe et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of these compounds are directly related to their molecular structure. The presence of methoxy and phenylthiocarbamate groups significantly influences these properties, affecting their behavior in different environments and their suitability for various applications.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity towards nucleophiles and electrophiles, are dictated by the presence of functional groups. These properties are essential for understanding the compound's behavior in synthetic pathways and its interactions with biological targets. Computational studies, including DFT calculations, provide valuable insights into the electronic structure, which is crucial for predicting reactivity patterns and stability (Bhat et al., 2018).

Scientific Research Applications

Electrochemical Properties and Complex Formation

Research has demonstrated the electrochemical behavior of complexes with structures similar to S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate, highlighting their potential in electrochemical applications. For instance, studies on arylimido rhenium(V) dithiocarbamate complexes reveal quasireversible electron reduction processes and the influence of substituents on redox potentials, indicating their utility in understanding redox processes in organometallic chemistry (Soe, Ichimura, & Kitagawa, 1993).

Corrosion Inhibition

Dithiocarbamate compounds have been investigated for their effectiveness as corrosion inhibitors, showing significant potential to protect metals against corrosion. The addition of methyl functionalized benzene rings has been found to enhance hydrophobicity and stability, offering better protection against corrosive environments (Kıcır, Tansuğ, Erbil, & Tüken, 2016).

Targeted Optical Imaging Agents

In the field of biomedical imaging, silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate have been explored for their application as targeted optical imaging agents. This approach demonstrates a promising pathway for developing low-detection limit imaging tools in medical diagnostics (Chaturvedi, Lal, Sen, & Mishra, 2018).

Flotation and Separation Technologies

Studies on the flotation properties of various dithiocarbamate derivatives have shown significant potential in mineral separation processes. For example, the synthesis and characterization of certain dithiocarbamate compounds have led to improved flotation recovery rates of copper minerals, suggesting applications in ore processing and metallurgy (Liu, Liu, Zhong, & Yang, 2017).

Environmental Applications

Research into the degradation of pollutants using photoassisted Fenton reactions has highlighted the potential environmental applications of dithiocarbamate compounds. These studies offer insights into the mechanisms of pollutant degradation and the potential for remediation of pesticide-contaminated water sources (Pignatello & Sun, 1995).

properties

IUPAC Name |

S-[2-(4-methoxyphenyl)-2-oxoethyl] N-phenylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-20-14-9-7-12(8-10-14)15(18)11-21-16(19)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVBCNKDYRXVKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)

![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)

![4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)

![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)

![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)

![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)

![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)